molecular formula C18H21N3 B1241634 (E)-N-(4-methylpiperazin-1-yl)-1-(4-phenylphenyl)methanimine

(E)-N-(4-methylpiperazin-1-yl)-1-(4-phenylphenyl)methanimine

Cat. No. B1241634
M. Wt: 279.4 g/mol
InChI Key: FBPUSSTVPCEHJZ-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1-piperazinyl)-1-(4-phenylphenyl)methanimine is a member of biphenyls.

Scientific Research Applications

Light-Switchable Antagonists for Histamine H1 Receptor

A study by Rustler et al. (2019) explored the development of photochromic H1 receptor ligands, including a derivative of the compound . This research is significant in allergy and inflammation treatment, where controlling the spatial and temporal activity of these ligands can lead to a better understanding of ligand structure and pharmacologic effects (Rustler, Pockes & König, 2019).

Crystal Structure Analysis

Skrzypiec et al. (2012) investigated the crystal structures of imidazole-4-imines, closely related to the compound. This research contributes to understanding the molecular configurations and interactions in such compounds, with potential implications in material science and molecular engineering (Skrzypiec, Mazurek, Wagner & Kubicki, 2012).

Stroke Treatment Advances

Marco-Contelles (2020) reviewed the advancement of tetramethylpyrazine nitrones, including derivatives of the compound, for stroke treatment. These compounds exhibit potent thrombolytic activity and free radical scavenging power, highlighting their therapeutic potential in cerebral ischemia therapy (Marco-Contelles, 2020).

Kinase Inhibitors for Cancer Treatment

Yang et al. (2012) focused on the structural optimization of a related compound as a reversible kinase inhibitor. It's significant in cancer treatment, specifically for non-small-cell lung cancer, indicating the compound's potential in targeted therapies (Yang, Wang, Liu, Zhong, Zheng, Xu, Ji, Zhang, Wang, Lin, Li, Wei & Yang, 2012).

Antimicrobial Properties

Subhash and Bhaskar (2020) synthesized derivatives of the compound for antimicrobial activities. Their study highlights the potential of such compounds in combating various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Subhash & Bhaskar, 2020).

Hepatitis B Virus Inhibitors

Liang et al. (2023) synthesized derivatives for anti-hepatitis B virus activity. This study provided insights into the structure-activity relationships of these compounds, demonstrating their potential as non-nucleoside anti-HBV agents (Liang, Tan, Huang, Liang, Wei, Wang & Shi, 2023).

Polymorph Control in Drug Development

Takeguchi et al. (2015) and (2016) investigated the polymorphism of ASP3026, a compound related to (E)-N-(4-methylpiperazin-1-yl)-1-(4-phenylphenyl)methanimine. This research is crucial in pharmaceutical development, understanding how different polymorphs affect the drug's stability and efficacy (Takeguchi et al., 2015; 2016).

properties

Product Name

(E)-N-(4-methylpiperazin-1-yl)-1-(4-phenylphenyl)methanimine

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

(E)-N-(4-methylpiperazin-1-yl)-1-(4-phenylphenyl)methanimine

InChI

InChI=1S/C18H21N3/c1-20-11-13-21(14-12-20)19-15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b19-15+

InChI Key

FBPUSSTVPCEHJZ-XDJHFCHBSA-N

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=CC=C(C=C2)C3=CC=CC=C3

SMILES

CN1CCN(CC1)N=CC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)N=CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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